molecular formula C14H11BrO B020119 (3-Bromophenyl)(4-methylphenyl)methanone CAS No. 102092-51-3

(3-Bromophenyl)(4-methylphenyl)methanone

Cat. No.: B020119
CAS No.: 102092-51-3
M. Wt: 275.14 g/mol
InChI Key: DMRAJWNBIABFSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromophenyl)(4-methylphenyl)methanone: is an organic compound with the molecular formula C14H11BrO It is a member of the methanone family, characterized by the presence of a bromine atom on the phenyl ring and a methyl group on another phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromophenyl)(4-methylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Starting Materials: 3-bromobenzoyl chloride and 4-methylbenzene.

    Reaction Conditions: The reaction is carried out in an anhydrous environment, often using a solvent like dichloromethane or chloroform. The temperature is maintained at around 0-5°C to control the reaction rate.

    Procedure: The 3-bromobenzoyl chloride is added dropwise to a solution of 4-methylbenzene and aluminum chloride. The mixture is stirred for several hours, and the product is then isolated by quenching the reaction with water and extracting the organic layer.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactants: Using large quantities of 3-bromobenzoyl chloride and 4-methylbenzene.

    Catalyst Recycling: Efficient recycling of aluminum chloride to reduce costs and environmental impact.

    Purification: Advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: (3-Bromophenyl)(4-methylphenyl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran), and low temperatures.

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone), and controlled temperatures.

Major Products:

    Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of (3-Bromophenyl)(4-methylphenyl)methanol.

    Oxidation: Formation of (3-Bromophenyl)(4-carboxyphenyl)methanone.

Scientific Research Applications

Chemistry: (3-Bromophenyl)(4-methylphenyl)methanone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.

Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It helps in understanding the interaction of such compounds with enzymes and receptors.

Medicine: The compound is explored for its potential pharmacological properties. Derivatives of this compound are investigated for their anti-inflammatory, anticancer, and antimicrobial activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. It is also employed in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(4-methylphenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the carbonyl group play crucial roles in its binding affinity and reactivity. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit enzyme activity by forming a covalent bond with the active site or by inducing conformational changes in the enzyme structure.

Comparison with Similar Compounds

    (4-Bromophenyl)(phenyl)methanone: Similar structure but lacks the methyl group on the phenyl ring.

    (4-Methylphenyl)(phenyl)methanone: Similar structure but lacks the bromine atom on the phenyl ring.

    (4-Bromophenyl)(morpholino)methanone: Contains a morpholine ring instead of the methyl group.

Uniqueness: (3-Bromophenyl)(4-methylphenyl)methanone is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3-bromophenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO/c1-10-5-7-11(8-6-10)14(16)12-3-2-4-13(15)9-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRAJWNBIABFSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373716
Record name (3-Bromophenyl)(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102092-51-3
Record name (3-Bromophenyl)(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 38.5 g (0.225 mol) of 4-bromotoluene in 450 mL of THF, 300 mL (0.450 mol) of 1.5 M tBuLi in pentane was added dropwise with vigorous stirring for 2 hr at −80° C. This mixture was slowly warmed to room temperature and additionally stirred at this temperature for 30 min. To this mixture 52.0 g (0.23 mol) of 3-bromo-N,N-dimethylbenzamide was added at 0° C., and then this mixture was stirred for 12 hr at room temperature. Later, 300 mL of water was added, organic solvent was evaporated using a rotary evaporator. The product was extracted with 2×200 mL of dichloromethane. The combined organic extracts were evaporated to dryness, and the residue was dried in vacuum. This procedure gave 51.3 g (83%) of 40 which was further used without additional purification.
Quantity
38.5 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Bromophenyl)(4-methylphenyl)methanone
Reactant of Route 2
Reactant of Route 2
(3-Bromophenyl)(4-methylphenyl)methanone
Reactant of Route 3
Reactant of Route 3
(3-Bromophenyl)(4-methylphenyl)methanone
Reactant of Route 4
Reactant of Route 4
(3-Bromophenyl)(4-methylphenyl)methanone
Reactant of Route 5
Reactant of Route 5
(3-Bromophenyl)(4-methylphenyl)methanone
Reactant of Route 6
Reactant of Route 6
(3-Bromophenyl)(4-methylphenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.